molecular formula C14H13BrO5 B2371289 propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 898501-43-4

propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2371289
CAS No.: 898501-43-4
M. Wt: 341.157
InChI Key: BQPNFIRMMITBCO-UHFFFAOYSA-N
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Description

propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

    Bromination: The starting material, 8-methoxy-2-oxochromene-3-carboxylate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Esterification: The brominated intermediate is then esterified with propanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium on carbon).

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol or ethanol as solvents.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-methoxy-2-oxochromene-3-carboxylate: Lacks the propyl group, which may affect its solubility and reactivity.

    Propyl 6-chloro-8-methoxy-2-oxochromene-3-carboxylate: Chlorine instead of bromine, which can influence its chemical reactivity and biological activity.

    Propyl 6-bromo-8-hydroxy-2-oxochromene-3-carboxylate: Hydroxyl group instead of methoxy, affecting its hydrogen bonding and solubility.

Uniqueness

propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl ester, bromine, and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

propyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO5/c1-3-4-19-13(16)10-6-8-5-9(15)7-11(18-2)12(8)20-14(10)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPNFIRMMITBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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